ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Description
Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a 4-chloro substituent on the pyrazole ring, a 2-fluoroethyl group at the N1 position, and an ethyl ester at the C5 position. Its molecular weight is 220.63 g/mol . Pyrazole derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile functionalization and stability .
Properties
IUPAC Name |
ethyl 4-chloro-2-(2-fluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O2/c1-2-14-8(13)7-6(9)5-11-12(7)4-3-10/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXVVHVSQWDTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CCF)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation Reactions: Formation of oxidized pyrazole derivatives.
Reduction Reactions: Formation of reduced pyrazole derivatives.
Scientific Research Applications
Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Substituent Effects: Fluorine vs. Ester Groups: Ethyl esters (target compound) generally offer slower hydrolysis rates compared to methyl esters (e.g., methyl 4-chloro-1-isobutyl analog ), impacting bioavailability.
Synthetic Accessibility :
- The target compound is synthesized via microwave-assisted alkylation using 2-fluoroethyl trifluoromethanesulfonate, achieving rapid reaction times (5–15 min at 150°C) . In contrast, analogs with aromatic substituents (e.g., 4-chlorobenzyl ) require multi-step procedures involving palladium-catalyzed couplings or amidation.
Biological Relevance: Fluorinated pyrazoles like the target compound are prioritized in drug discovery for their resistance to oxidative metabolism. For example, the 2-fluoroethyl group may reduce CYP450-mediated degradation compared to non-fluorinated analogs . Aromatic derivatives (e.g., 4-fluorophenyl-substituted compound ) demonstrate enhanced binding to kinase targets due to planar aromatic interactions.
Physicochemical Properties
- Solubility : The ethyl ester in the target compound improves aqueous solubility (~50–100 µM in PBS) compared to methyl esters, which are more lipophilic.
- Thermal Stability : Fluorinated ethyl groups enhance thermal stability (decomposition >200°C), making the compound suitable for high-temperature synthetic processes .
Biological Activity
Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀ClFN₂O₂
- Molecular Weight : 220.63 g/mol
- Structure : The compound features a pyrazole ring with chloro and fluoroethyl substituents, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : By binding to receptors, it can influence cellular responses related to inflammation and cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested :
- HepG2 (liver cancer)
- HeLa (cervical cancer)
In vitro assays demonstrated significant inhibition of proliferation in these cancer cell lines, with growth percentage reductions of 54.25% for HepG2 and 38.44% for HeLa cells. Importantly, the compound showed minimal toxicity towards normal fibroblasts, indicating a selective action against cancer cells .
| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |
|---|---|---|
| HepG2 | 54.25 | 19.94 |
| HeLa | 38.44 | 80.06 |
Anti-inflammatory Effects
Research indicates that modifications in the pyrazole structure can lead to anti-inflammatory activities. This compound's structural features may contribute to its potential as an anti-inflammatory agent, although detailed studies are still needed to confirm this activity .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds within the pyrazole family, providing insights into the potential applications of this compound:
- Antiproliferative Activity :
- Mechanistic Insights :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the standard synthetic routes for ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Cyclocondensation : Ethyl 2-cyano-3-ethoxyacrylate reacts with hydrazine derivatives (e.g., 2-fluoroethylhydrazine) in alcoholic solvents under reflux. Yields are optimized by controlling stoichiometry and reaction time .
- Halogenation : Chlorination at the 4-position is achieved using POCl₃ or N-chlorosuccinimide (NCS) in DMF, monitored by TLC for completion .
- Solvent and Catalyst Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in functionalized derivatives .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxylate and fluoroethyl groups) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ ~160-165 ppm for carbonyl carbons, splitting patterns for fluoroethyl protons) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 261.05 for C₈H₉ClFN₂O₂) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazole carboxylates?
- Dose-Response Studies : Systematic evaluation across concentrations (e.g., 0.1–100 µM) identifies true EC₅₀ values vs. assay artifacts .
- Target Selectivity Profiling : Use kinase panels or receptor-binding assays to distinguish off-target effects. For example, fluorinated pyrazoles often inhibit COX-2 selectively over COX-1 .
- Metabolic Stability Testing : Microsomal incubation (human/rat liver microsomes) clarifies discrepancies in in vitro vs. in vivo efficacy .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Optimize transition states for SN2 reactions at the 4-chloro position. B3LYP/6-311+G(d,p) level predicts activation energies and substituent effects (e.g., fluoroethyl groups lower ΔG‡ by 5–8 kcal/mol) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., acetonitrile) to model reaction pathways .
Q. What experimental designs validate the compound’s role as a kinase inhibitor scaffold?
- Enzyme Assays : Measure IC₅₀ against purified kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
- Cellular Profiling : Compare phosphoproteomic changes in treated vs. untreated cancer cells (LC-MS/MS) .
- Co-crystallization : Solve ligand-kinase structures (e.g., PDB entries) to identify binding motifs .
Methodological Challenges and Solutions
Q. How are intermediates stabilized during large-scale synthesis to prevent decomposition?
- Low-Temperature Quenching : For moisture-sensitive intermediates (e.g., chloro-pyrazole precursors), reactions are quenched at −20°C .
- Protective Group Chemistry : Boc or Fmoc groups shield reactive amines during functionalization steps .
Q. What protocols ensure reproducibility in biological activity studies?
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and serum-free media to minimize variability .
- Positive Controls : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
